7-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroquinoline. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Various tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline compounds.
Scientific Research Applications
7-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can modulate enzymatic activities and receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, resulting in different reactivity and biological properties.
7-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
7-Bromo-6-methoxy-3,4-dihydroquinoline: A structurally related compound with different electronic and steric properties.
Uniqueness: 7-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
7-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3 |
InChI Key |
AFASUXRWRDVFMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCN2)Br |
Origin of Product |
United States |
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